molecular formula C20H16F2N2O2 B4356284 N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide

N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide

Cat. No.: B4356284
M. Wt: 354.3 g/mol
InChI Key: QCGLXFBZVPCAOW-UHFFFAOYSA-N
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Description

N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a cyano group, a cyclopentene ring, and a difluorophenoxy moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide typically involves multiple steps, including the formation of the cyclopentene ring, introduction of the cyano group, and coupling with the benzamide moiety. Common reagents used in these reactions include cyclopentadiene, cyanogen bromide, and various benzoyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The difluorophenoxy moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and difluorophenoxy moiety may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-1-cyclopenten-1-yl)-2-[(2,4-dichlorophenoxy)methyl]benzamide
  • N-(2-cyano-1-cyclopenten-1-yl)-2-[(2,4-dimethoxyphenoxy)methyl]benzamide

Uniqueness

N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide is unique due to the presence of the difluorophenoxy group, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-(2-cyanocyclopenten-1-yl)-2-[(2,4-difluorophenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c21-15-8-9-19(17(22)10-15)26-12-14-4-1-2-6-16(14)20(25)24-18-7-3-5-13(18)11-23/h1-2,4,6,8-10H,3,5,7,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGLXFBZVPCAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)NC(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide
Reactant of Route 2
N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide
Reactant of Route 3
N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide
Reactant of Route 4
N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide
Reactant of Route 5
N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide
Reactant of Route 6
N-(2-cyano-1-cyclopentenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide

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